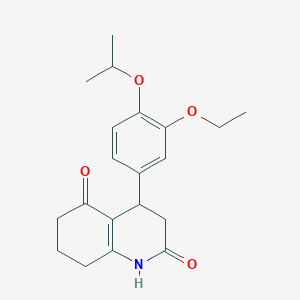![molecular formula C17H27N3O B4746737 N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4746737.png)
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide
描述
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide, also known as DPBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPBA belongs to the class of benzamide derivatives and possesses several unique biochemical and physiological properties that make it an attractive candidate for various research applications.
作用机制
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide exerts its therapeutic effects through the inhibition of several key enzymes and signaling pathways. Specifically, N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has several unique biochemical and physiological effects that make it an attractive candidate for various research applications. For example, N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to possess potent antioxidant activity, which can help protect cells from oxidative damage and reduce the risk of chronic diseases such as cancer and cardiovascular disease. N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has a low toxicity profile, making it safe for use in cell culture and animal studies. However, N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide also has some limitations, including its relatively high cost and limited solubility in water, which can make it challenging to work with in some experimental settings.
未来方向
There are several future directions for N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide research, including its potential use as a therapeutic agent for various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide and to identify potential drug targets for its therapeutic applications. Finally, more research is needed to optimize the synthesis and formulation of N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide for its use in clinical trials and eventual commercialization.
科学研究应用
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in several scientific research areas. One of the most promising areas of N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide research is in the field of cancer treatment. Studies have shown that N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-19(2)13-10-18-17(21)16-8-6-15(7-9-16)14-20-11-4-3-5-12-20/h6-9H,3-5,10-14H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRLLLCBZRJKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B4746661.png)
![3-allyl-5-[(2-propoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4746674.png)
![2,6-dimethyl-N-[3-(methylthio)phenyl]-4-morpholinecarboxamide](/img/structure/B4746687.png)
![2-cyclopentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4746689.png)

![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B4746711.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide](/img/structure/B4746717.png)
![8-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4746718.png)
![N-[2-(phenylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4746719.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4746740.png)
![1-ethyl-N-isopropyl-4-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4746748.png)
![1-(phenylsulfonyl)-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4746751.png)